Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (300 MHz, DMSO-d₆) :
- δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃)
- δ 1.65–1.80 (m, 4H, piperidine C3/C5-H₂)
- δ 3.10–3.30 (m, 4H, piperidine C2/C6-H₂)
- δ 4.15 (q, J = 7.2 Hz, 2H, OCH₂CH₃)
- δ 4.70–4.85 (m, 1H, piperidine C4-H)
- δ 7.05 (d, J = 8.7 Hz, 2H, aromatic C3/C5-H)
- δ 8.00 (d, J = 8.7 Hz, 2H, aromatic C2/C6-H).
13C NMR (75 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Key IR absorptions (cm⁻¹):
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows a molecular ion peak at m/z 285.1167 [M+H]⁺, consistent with the molecular formula C₁₄H₂₀ClNO₃. Fragmentation patterns include loss of the ethyl group (−45 Da) and cleavage of the piperidine ring (−85 Da).
X-ray Diffraction Patterns and Solid-State Properties
While experimental XRD data for this specific compound is unavailable, related piperidine hydrochloride salts exhibit monoclinic crystal systems with space group P2₁/c. Predicted lattice parameters for this compound include:
The hydrochloride salt form enhances crystallinity due to ionic interactions between the protonated piperidine and chloride ions, as observed in analogous structures. Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 110–120°C, suggesting comparable thermal stability for this material.
Properties
IUPAC Name |
ethyl 4-piperidin-4-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-3-5-12(6-4-11)18-13-7-9-15-10-8-13;/h3-6,13,15H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGAZCPGVWMHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with piperidine in the presence of an appropriate esterifying agent, such as ethyl chloroformate . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
Ethyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride
- Structure : The piperidine group is linked via an ethoxy chain to the 2-position of the benzoate ester.
- Key Differences: Positional isomerism (2- vs.
Methyl 4-(Piperidin-4-yl)benzoate Hydrochloride
Heterocycle Variations
Ethyl 4-(4-Methylpiperazin-1-yl)benzoate
- Structure : A piperazine ring (with two nitrogen atoms) replaces the piperidine.
- Key Differences : Increased basicity due to the additional nitrogen atom, which could enhance interactions with acidic biological targets. Piperazine derivatives are common in antipsychotics and antidepressants .
Piperidin-4-ylmethyl Benzoate Hydrochloride
- Structure : The piperidine is connected via a methylene (-CH2-) group instead of an ether (-O-) linkage.
Pharmacologically Relevant Analogs
Tetracaine Hydrochloride
- Structure: A local anesthetic with a 4-(butylamino)benzoate ester core.
- Key Differences: The piperidinyloxy group in the target compound replaces the amino group in Tetracaine, suggesting distinct mechanisms of action (e.g., sodium channel blockade vs.
4-[2-Dimethylamino-1-(1-Hydroxycyclohexyl)ethyl]phenyl Benzoate Hydrochloride
Physicochemical and Pharmacokinetic Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Properties |
|---|---|---|---|---|
| Ethyl 4-(piperidin-4-yloxy)benzoate HCl | C14H18ClNO3 | 283.75 | 4-position benzoate | High solubility (HCl salt), lipophilic |
| Methyl 4-(piperidin-4-yl)benzoate HCl | C13H16ClNO2 | 253.73 | 4-position benzoate | Lower molecular weight, reduced logP |
| Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl | C16H22ClNO3 | 311.81 | 2-position benzoate | Extended linker, increased flexibility |
| Tetracaine Hydrochloride | C15H25ClN2O2 | 300.82 | 4-amino benzoate | Local anesthetic, rapid onset |
Biological Activity
Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a chemical compound that has garnered attention in various fields of biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 269.77 g/mol. The compound features a piperidine ring attached to a benzoate moiety, which contributes to its unique pharmacological properties. It typically appears as a solid at room temperature and is recommended to be stored under controlled conditions (2-8°C) to maintain its stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. These interactions can modulate receptor activity, leading to various pharmacological effects such as analgesic and anti-inflammatory actions.
Key Mechanisms:
- Receptor Modulation : The piperidine moiety may interact with central nervous system receptors, influencing pain perception and inflammatory responses.
- Enzyme Interaction : The compound may act on enzymes involved in metabolic pathways, affecting drug metabolism and efficacy in therapeutic contexts.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Analgesic Properties : Preliminary studies suggest potential effectiveness in pain management therapies.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use in combating infections .
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the potential anticancer properties of piperidine derivatives, including compounds structurally related to this compound. These compounds demonstrated cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new cancer therapies .
- Neuropharmacology : Research into the neuropharmacological effects of similar piperidine compounds has shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), thus enhancing neurotransmitter availability .
- Antimicrobial Studies : this compound has been tested for antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at varying concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Analgesic, Anti-inflammatory, Antimicrobial | Potential for drug development |
| Ethyl 4-(morpholinyl)benzoate hydrochloride | Structure | Antimicrobial | Different receptor interaction profile |
| Piperidine derivatives | Structure | Anticancer, Neuroprotective | Varied pharmacological effects |
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride, and what key reaction conditions should be prioritized?
The synthesis typically involves three steps: (1) esterification of a benzoic acid derivative with ethanol under acidic catalysis (e.g., H₂SO₄), (2) etherification of the ester with 2-(4-piperidinyl)ethanol under basic conditions, and (3) formation of the hydrochloride salt via HCl treatment. Critical conditions include maintaining anhydrous environments during esterification and optimizing stoichiometry during ether formation to minimize by-products. Purification via crystallization or distillation is essential for intermediates .
Q. Which analytical techniques are recommended for initial characterization of this compound?
Key methods include:
Q. What safety precautions are necessary when handling this compound in the laboratory?
While specific toxicity data are limited, general precautions for organic hydrochlorides apply:
Q. How can researchers preliminarily assess the biological activity of this compound?
Begin with in vitro assays :
- Enzyme inhibition studies (e.g., kinase or protease assays) to identify potential targets.
- Receptor binding assays (radioligand displacement) for GPCR or ion channel interactions.
- Antimicrobial susceptibility testing (MIC determination) using Gram-positive/negative bacterial strains, as structural analogs show activity against these .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis, and what are common by-products?
- Catalyst screening : Test alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid) for milder esterification.
- Temperature control : Lower etherification temperatures (e.g., 0–5°C) may reduce side reactions like N-oxide formation.
- By-product analysis : Use LC-MS to detect impurities (e.g., unreacted intermediates or oxidation by-products) and adjust purification protocols (e.g., gradient column chromatography) .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, controlled cell passage numbers).
- Purity verification : Re-test compounds using orthogonal methods (e.g., elemental analysis, DSC) to rule out batch variability.
- Computational modeling : Perform molecular docking to confirm target binding poses and compare with analogs .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog synthesis : Modify the piperidine ring (e.g., N-substitution, oxidation) or benzoate ester (e.g., halogenation).
- Pharmacophore mapping : Use 3D-QSAR models to correlate structural features (e.g., electron-donating groups on the benzene ring) with activity trends.
- Metabolic stability assays : Evaluate hepatic microsome stability to identify metabolically resistant derivatives .
Q. What advanced techniques address structural ambiguities in crystallographic or spectroscopic data?
- Single-crystal X-ray diffraction : Employ SHELX software for refinement, particularly for resolving piperidine ring conformation and hydrogen-bonding networks in the hydrochloride salt.
- Dynamic NMR studies : Probe rotational barriers of the ethoxy linker to assess conformational flexibility in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
